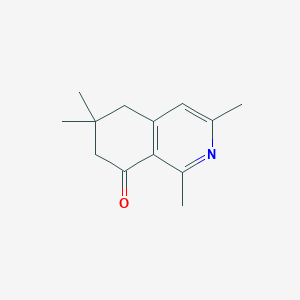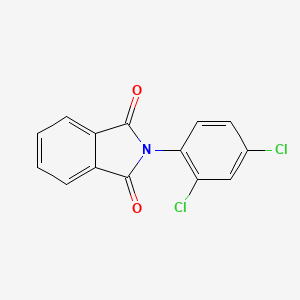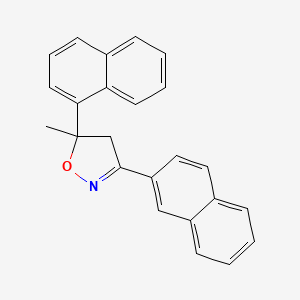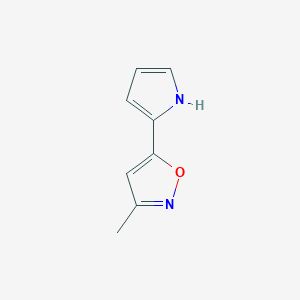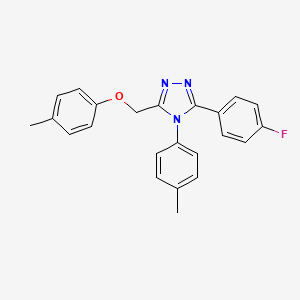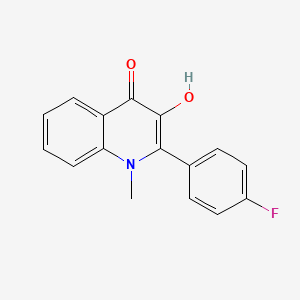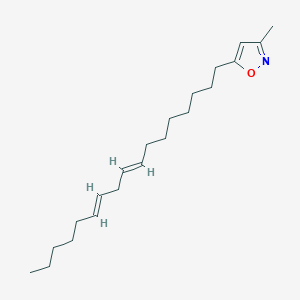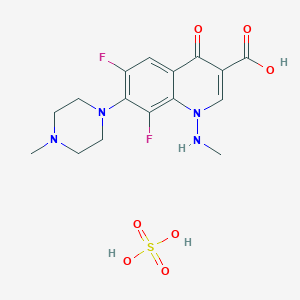
3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethoxy group and a trichlorophenyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trichlorobenzonitrile with ethyl hydrazinecarboxylate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it may inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity and leading to antifungal activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethoxy-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole
- 3-Ethoxy-5-(2,4,6-trichlorophenyl)-1H-1,2,4-triazole
- 3-Methoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole
Uniqueness
3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the trichlorophenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
62036-15-1 |
|---|---|
Fórmula molecular |
C10H8Cl3N3O |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
3-ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8Cl3N3O/c1-2-17-10-14-9(15-16-10)5-3-7(12)8(13)4-6(5)11/h3-4H,2H2,1H3,(H,14,15,16) |
Clave InChI |
KOTJQNYEBLKOAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NNC(=N1)C2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


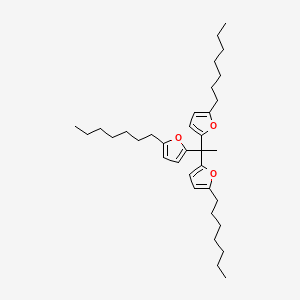
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
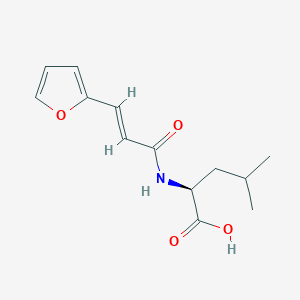
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

